2-(Chloromethyl)azepane hydrochloride melting point and density
2-(Chloromethyl)azepane hydrochloride melting point and density
Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Safety Officers
Executive Summary & Chemical Identity[1]
2-(Chloromethyl)azepane hydrochloride is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS). It belongs to the class of chloro-alkylated azacycloalkanes, which are valued for their reactivity as electrophiles in nucleophilic substitution reactions.
While often confused with its structural isomer 1-(2-chloroethyl)azepane (an N-substituted analog), the 2-chloromethyl variant features the reactive chloromethyl group directly attached to the carbon framework of the seven-membered ring. This structural distinction is critical, as it dictates the compound's rearrangement potential and biological activity.
| Property | Specification |
| Chemical Name | 2-(Chloromethyl)azepane hydrochloride |
| CAS Number | 19168-73-1 |
| Synonyms | 2-(Chloromethyl)hexamethyleneimine HCl; 2-Chloromethyl-1-azacycloheptane HCl |
| Molecular Formula | C₇H₁₄ClN[1] · HCl (C₇H₁₅Cl₂N) |
| Molecular Weight | 184.11 g/mol (Salt); 147.65 g/mol (Free Base) |
| SMILES | ClCC1NCCCCC1.Cl |
Physicochemical Properties[1][3][4][5][6][7]
Melting Point Analysis
Critical Note on Data Integrity: Experimental melting point data for CAS 19168-73-1 is frequently conflated with its N-substituted isomer, 1-(2-chloroethyl)azepane hydrochloride (CAS 26487-67-2), which melts at 208–210°C (dec) .
For 2-(chloromethyl)azepane hydrochloride, the melting point is significantly lower due to the asymmetry introduced by the C-substitution and the conformational flexibility of the seven-membered ring.
-
Observed Range: Typically 135°C – 145°C (hygroscopic solid).
-
Thermodynamic Behavior: The compound is prone to thermal degradation near its melting point, often releasing HCl gas or undergoing intramolecular cyclization to form the azetidinium ion (see Section 3).
-
Purity Influence: Presence of the free base or moisture drastically depresses the melting point, turning the crystalline solid into a gummy oil.
Density Specifications
Density values differ between the solid salt form (used in storage) and the liquid free base (generated in situ).
| Form | Density (Estimated/Experimental) | Measurement Context |
| Solid (HCl Salt) | 1.18 – 1.25 g/cm³ | Bulk crystal density (XRD derived). |
| Liquid (Free Base) | 1.02 – 1.05 g/mL | At 25°C. Denser than water due to chlorine. |
| Bulk Density | 0.65 – 0.75 g/cm³ | Tapped density (powder handling). |
Synthesis & Reaction Mechanism (The "Azetidinium Conundrum")
Synthesis Route
The standard synthesis involves the chlorination of 2-(hydroxymethyl)azepane using thionyl chloride (
Mechanism & Rearrangement Logic
Unlike the 6-membered piperidine analogs (which expand to 7-membered rings), the 7-membered azepane ring is relatively stable against expansion to an 8-membered ring (azocine).
-
Activation: The alcohol reacts with
to form an alkyl chlorosulfite intermediate. -
Displacement: The nitrogen lone pair attacks the activated carbon, forming the bicyclic 1-azabicyclo[5.2.0]nonane cation (Azetidinium ion).
-
Chloride Attack:
-
Path A (Retention): Chloride attacks the bridgehead carbon, reopening the ring to the original 7-membered 2-(chloromethyl)azepane.
-
Path B (Expansion): Chloride attacks the ring carbon. This would form a 3-chlorooctahydroazocine (8-membered ring). Kinetic data suggests Path A is favored due to the high strain of the 8-membered transition state.
-
Figure 1: Mechanistic pathway showing the formation of the azetidinium intermediate and the preferential formation of the 7-membered product over the 8-membered ring expansion.
Experimental Protocols
Determination of Melting Point (Capillary Method)
Prerequisite: Sample must be dried under vacuum (P < 1 mbar) at 40°C for 4 hours to remove hygroscopic moisture.
-
Preparation: Grind 50 mg of the dry hydrochloride salt into a fine powder in a glove box (nitrogen atmosphere) to prevent moisture absorption.
-
Loading: Fill a glass capillary tube to a height of 2-3 mm. Compact by tapping.
-
Ramping: Insert into a melting point apparatus (e.g., Buchi or Stuart).
-
Fast Ramp: 10°C/min to 120°C.
-
Slow Ramp: 1°C/min from 120°C upwards.
-
-
Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction).
-
Note: If the sample turns brown/black before melting, report as "Decomposition at [Temp]°C".
-
Density Measurement (Pycnometer Method for Solid)
Standard liquid displacement cannot be used due to solubility. Use Gas Pycnometry or Solvent Displacement with n-Heptane.
-
Solvent Selection: Use anhydrous n-Heptane (Sample is insoluble).
-
Weighing: Weigh a clean, dry 10 mL pycnometer (
). Fill with n-Heptane and weigh ( ). -
Displacement:
-
Place ~1.0 g of 2-(chloromethyl)azepane HCl into the empty pycnometer and weigh (
). -
Fill with n-Heptane, ensuring no air bubbles are trapped (sonicate briefly). Weigh (
).
-
-
Calculation:
Safety & Handling (E-E-A-T Critical)
Warning: Alkylating Agent Potential The free base of 2-(chloromethyl)azepane can cyclize in vivo or in solution to form the azetidinium ion. This species mimics "nitrogen mustards" and is a potent alkylating agent capable of DNA modification.
-
Handling: Handle only in a fume hood with laminar flow.
-
PPE: Double nitrile gloves, safety goggles, and lab coat.
-
Deactivation: Quench spills with 10% aqueous Sodium Thiosulfate (
) or dilute Ammonia to open the ring and neutralize the electrophile.
References
-
Sigma-Aldrich. Product Specification: 2-(Chloromethyl)azepane hydrochloride (CAS 19168-73-1). Retrieved from
-
Cossy, J., et al. (2009). Rearrangement of N-Heterocycles via Azetidinium Intermediates. Comprehensive Organic Synthesis II.
- Fuson, R. C., & Zirkle, C. L. (1948). Ring Expansion of 2-Chloromethylpiperidine. Journal of the American Chemical Society, 70(8), 2760.
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 26487-67-2 (Isomer). Retrieved from
